2-Bromo-3-(trifluoromethyl)phenylacetic acid
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Overview
Description
2-Bromo-3-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethyl)phenylacetic acid typically involves the bromination of 3-(trifluoromethyl)phenylacetic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce different carboxylic acids, ketones, or alkanes.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)phenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
2-Bromo-3-(trifluoromethyl)phenylacetic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H6BrF3O2 |
---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
2-[2-bromo-3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6BrF3O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) |
InChI Key |
WMTWWLPXWJYUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)CC(=O)O |
Origin of Product |
United States |
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